Val-Cit-amide-Ph-Maytansine is a sophisticated compound primarily utilized in the development of antibody-drug conjugates (ADCs), which are engineered to selectively target and deliver cytotoxic agents to cancer cells. This targeted approach minimizes collateral damage to healthy tissues, enhancing the therapeutic index of the drug. Val-Cit-amide-Ph-Maytansine functions as a bispecific antigen-binding molecule, capable of binding to specific receptors, such as the hepatocyte growth factor receptor c-Met (MET) or components of ADCs, thereby facilitating targeted drug delivery and improved efficacy in cancer treatment.
This compound is classified under cytotoxic agents used in oncology, specifically as a payload in ADC formulations. The unique structure and properties of Val-Cit-amide-Ph-Maytansine enable it to act effectively as a linker-payload combination, which is crucial for the development of targeted therapies in cancer treatment.
The synthesis of Val-Cit-amide-Ph-Maytansine involves a series of chemical reactions that conjugate the maytansine derivative with the Val-Cit linker. This process typically takes place under controlled conditions at a pH of 8, using 5–10-fold molar equivalents of the linker-payload at temperatures ranging from 22°C to 37°C for approximately 16 hours. The industrial production mirrors these laboratory methods but operates on a larger scale, emphasizing consistency and yield through careful monitoring of reaction conditions .
Val-Cit-amide-Ph-Maytansine features a complex molecular structure that integrates the maytansine scaffold with a Val-Cit linker. The structural integrity is paramount for its function as an ADC payload. The compound's molecular formula includes various functional groups that contribute to its stability and reactivity. Detailed structural data can be derived from spectral analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the presence and arrangement of its constituent atoms .
Val-Cit-amide-Ph-Maytansine undergoes several significant chemical reactions:
These reactions are crucial for the therapeutic efficacy of the compound, as they dictate how and when the cytotoxic agent is released within cancer cells .
The mechanism by which Val-Cit-amide-Ph-Maytansine exerts its effects involves several key steps:
This multi-step process highlights the importance of both the targeting capability and the controlled release mechanism inherent in Val-Cit-amide-Ph-Maytansine .
Val-Cit-amide-Ph-Maytansine possesses distinct physical and chemical properties that influence its behavior in biological systems:
Quantitative analyses such as melting point determination, solubility tests, and stability studies provide further insights into these properties .
Val-Cit-amide-Ph-Maytansine has significant applications in scientific research, particularly in oncology. Its primary use lies in the formulation of antibody-drug conjugates aimed at treating various types of cancer. By leveraging its selective targeting capabilities and potent cytotoxic effects, researchers are exploring its potential in clinical settings to improve patient outcomes while minimizing systemic toxicity associated with traditional chemotherapy regimens .
Maytansinoids, derived from the natural compound maytansine, emerged as pivotal cytotoxic payloads due to their exceptional potency (IC₅₀ values in picomolar range) and mechanism of action—inhibiting microtubule assembly by binding tubulin at the vinca alkaloid site [5] [10]. Early maytansinoid conjugates faced significant limitations:
Table 1: Evolution of Maytansinoid Bioconjugates
| Era | Linker Technology | Representative ADC | Key Limitation |
|---|---|---|---|
| 1990s–2000s | Disulfide (S-S) | Cantuzumab Mertansine | Premature reduction in plasma |
| 2000s–2010s | Non-cleavable (Thioether) | Trastuzumab Emtansine | Requires full antibody degradation |
| 2010s–Present | Cleavable (Val-Cit-PAB) | Val-Cit-amide-Ph-Maytansine | Enhanced tumor-specific activation |
Valine-Citrulline-amide-Phenyl-Maytansine represents a refined cleavable linker-payload system designed to overcome pharmacological barriers in antibody-drug conjugate development. Its structural and functional attributes include:
Table 2: Functional Impact of Valine-Citrulline-amide-Phenyl-Maytansine Structural Features
| Structural Module | Function | Pharmacological Outcome |
|---|---|---|
| Valine-Citrulline Dipeptide | Cathepsin B substrate | Tumor-specific activation |
| PAB Self-Immolative Spacer | Autonomous cleavage via 1,6-elimination | Release of native maytansinoid |
| Phenyl Group | Steric optimization | Enhanced enzymatic kinetics |
| Maytansinoid (DM1/DM4) | Microtubule disruption | Cytotoxicity at picomolar concentrations |
Valine-Citrulline-amide-Phenyl-Maytansine competes with several cleavable linker technologies, each with distinct biochemical profiles:
Novel Triggers (e.g., Valine-Alanine-Glycine): Tripeptides like Valine-Alanine-Glycine enable "PEG-less" designs, reducing hydrophobicity. In vivo studies show Valine-Alanine-Glycine-linked antibody-drug conjugates achieve 30% higher intratumoral payload concentrations than Valine-Citrulline counterparts [8].
Against Non-Peptide Cleavable Systems:
Glucuronide Linkers: Enzyme-cleavable β-glucuronide linkers offer ultrastability in circulation but require β-glucuronidase for activation—an enzyme less abundant than cathepsin B in solid tumors [3] [6].
Payload-Dependent Limitations:Maytansinoids like DM1 exhibit higher hydrophobicity than auristatins (e.g., Monomethyl Auristatin E), increasing antibody-drug conjugate aggregation risk at DAR >4. This necessitates PEGylation or hydrophilic linker modifications, as seen in next-generation Valine-Citrulline-amide-Phenyl-Maytansine derivatives [5] [10].
Table 3: Comparative Analysis of Cleavable Linker Technologies
| Linker Type | Activation Trigger | Plasma Stability | Activation Specificity | Payload Flexibility |
|---|---|---|---|---|
| Valine-Citrulline | Cathepsin B | High (t₁/₂ >100 h) | Moderate | Maytansinoids, Auristatins |
| Valine-Alanine | Cathepsin B/S | Very High | Moderate | Auristatins |
| Hydrazone | Acidic pH | Low (t₁/₂ 48 h) | Low | Calicheamicin |
| β-Glucuronide | β-Glucuronidase | Very High | High | Doxorubicin, SN-38 |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: